

# Ibrexafungerp fungicidal activity against *Candida* species

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Mechanism of Action and Cross-Resistance

**Ibrexafungerp** is a first-in-class triterpenoid antifungal. Its mechanism and key differentiators are summarized in the table below.

| Feature             | Description                                                                                                           |
|---------------------|-----------------------------------------------------------------------------------------------------------------------|
| Drug Class          | First-in-class triterpenoid ("fungerp") [1] [2]                                                                       |
| Mechanism of Action | Inhibition of <b><math>\beta</math>-(1,3)-D-glucan synthase</b> , a key enzyme for fungal cell wall synthesis [3] [4] |
| Effect              | Fungicidal activity against <i>Candida</i> species [1] [3]                                                            |
| Binding Site        | Binds to a different site on the glucan synthase complex than echinocandins [1] [2]                                   |
| Key Outcome         | Limited cross-resistance with echinocandins [1] [2] [5]                                                               |

The diagram below illustrates the mechanism of action and its consequence regarding cross-resistance.



[Click to download full resolution via product page](#)

## Antifungal Susceptibility Profiles

**Ibrexafungerp** exhibits broad-spectrum in vitro activity. The following table summarizes MIC data (in mg/L) for **ibrexafungerp** and comparator drugs against major *Candida* species from a large study of European blood isolates [2].

| Organism (No. of Isolates) | Ibrexafungerp (MIC50/MIC90) | Micafungin (MIC50/MIC90) | Fluconazole (MIC50/MIC90) |
|----------------------------|-----------------------------|--------------------------|---------------------------|
| <i>C. albicans</i> (163)   | 0.06 / 0.125                | 0.016 / 0.03             | 0.25 / 0.5                |

| Organism (No. of Isolates)   | Ibrexafungerp (MIC50/MIC90) | Micafungin (MIC50/MIC90) | Fluconazole (MIC50/MIC90) |
|------------------------------|-----------------------------|--------------------------|---------------------------|
| <i>C. glabrata</i> (60)      | 0.25 / 0.25                 | 0.016 / 0.03             | 8 / 16                    |
| <i>C. parapsilosis</i> (108) | 0.5 / 0.5                   | 1 / 2                    | 1 / 2                     |
| <i>C. tropicalis</i> (40)    | 0.5 / 1                     | 0.03 / 0.06              | 1 / 2                     |
| <i>C. krusei</i> (29)        | 1 / 2                       | 0.125 / 0.25             | 32 / 64                   |
| <i>C. auris</i> (22)         | 0.5 / 1                     | 0.06 / 0.125             | 64 / 128                  |

#### Key observations:

- **Potent activity:** **Ibrexafungerp** shows low MICs against *C. albicans* and *C. glabrata* [2] [6].
- **Activity against resistant pathogens:** It retains activity against *C. krusei* (intrinsically resistant to fluconazole) and the multidrug-resistant *C. auris* [2] [7].

## Activity Against Resistant Isolates

A critical value of **ibrexafungerp** lies in its activity against isolates with known resistance mechanisms.

## Activity against Echinocandin-Resistant Strains

Echinocandin resistance is primarily mediated by mutations in the **FKS** gene hotspots [8] [5]. A 2024 study challenged **ibrexafungerp** against 192 echinocandin-resistant isolates and found its activity varies with the mutation's type and location [5]:

- **HS-Center Mutations:** Mutations like **S645** in *C. albicans* and **S663** in *C. glabrata* were associated with **lower ibrexafungerp MICs** (MIC90 of 1 mg/L and 4 mg/L, respectively), indicating preserved activity [5].
- **HS-Start Mutations:** Mutations like **F641** in *C. albicans* and **F659** in *C. glabrata* led to **higher MICs** (MIC90 of 4 mg/L and >4 mg/L, respectively), suggesting a more significant impact on **ibrexafungerp's** efficacy [5].

- Overall, the study concluded that **ibrexafungerp** shows *in vitro* activity against echinocandin-resistant *Candida*, with a more pronounced effect in *C. albicans* and in strains harboring HS-center mutations [5].

## Activity against Azole-Resistant Strains

**Ibrexafungerp** demonstrates potent activity against azole-resistant isolates, including those with mutations in the **ERG11** gene or overexpression of efflux pumps [1] [2] [6]. Studies confirm its activity against phenotypically fluconazole-non-wild-type *C. albicans* from vaginal samples [6].

## Anti-Biofilm Activity

Biofilm-associated infections are particularly challenging to treat. **Ibrexafungerp** has demonstrated **anti-biofilm properties** [3] [9]. A 2025 study showed it damages and eradicates mature biofilms formed by *C. albicans* and *C. auris*, although required concentrations are higher than for planktonic cells [9]. Its activity against *C. auris* biofilms was superior to that of other novel antifungals like rezafungin in some strains [9].

## Key Experimental Protocols

The search results indicate that most *in vitro* susceptibility data for **ibrexafungerp** against *Candida* is generated using the standardized **EUCAST broth microdilution method** [2] [5] [6].

### Detailed EUCAST Method (E.Def 7.3.2):

- **Inoculum Preparation:** Isolates are subcultured onto Sabouraud dextrose or CHROMagar *Candida* to ensure purity and viability. A standardized inoculum suspension of  $0.5\text{--}2.5 \times 10^5$  cells/mL is prepared [2].
- **Medium and Formulation:** Testing is performed in **RPMI 1640 medium** supplemented with **2% glucose** and buffered to **pH 7.0** with **0.165 M MOPS** [2].
- **Drug Preparation:** **Ibrexafungerp** reference powder is dissolved in **DMSO** to create stock solutions, which are then serially diluted in the broth medium. The typical tested concentration range is **0.008 to 8 mg/L** [2].
- **Incubation and Reading:** Inoculated microdilution panels are incubated at **36 ± 1°C** for **24 hours**. Results are read spectrophotometrically at **530 nm** [2] [6].

- **Endpoint Definition:** The Minimum Inhibitory Concentration (**MIC**) is defined as **the lowest drug concentration that produces a 50% reduction in turbidity (visual inhibition) or optical density** compared to the growth control well [2].

The workflow for this standardized testing protocol is summarized below.



[Click to download full resolution via product page](#)

## Conclusion for Research and Development

In summary, **ibrexafungerp** is a promising antifungal agent with a novel triterpenoid structure offering several advantages for drug development:

- **Unique Mechanism:** As the first inhibitor of its class, it provides a new therapeutic option [1] [3].
- **Broad-Spectrum Activity:** It shows potent in vitro activity against a wide range of *Candida* spp., including multidrug-resistant *C. auris* and *C. glabrata* [2] [7].
- **Overcoming Resistance:** Its distinct binding site translates to clinically relevant activity against many azole- and echinocandin-resistant isolates, filling a critical unmet need [1] [5].
- **Multi-Faceted Potential:** Demonstrated anti-biofilm activity and ongoing investigations for invasive candidiasis and aspergillosis highlight its broad potential utility [1] [3] [9].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. : A new triterpenoid antifungal Ibrexafungerp [pubmed.ncbi.nlm.nih.gov]
2. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) ... [pmc.ncbi.nlm.nih.gov]
3. Ibrexafungerp: A narrative overview [sciencedirect.com]
4. Ibrexafungerp for the treatment of vulvovaginal candidiasis [dovepress.com]
5. In vitro activity of ibrexafungerp against clinically relevant ... [pubmed.ncbi.nlm.nih.gov]
6. In vitro activity of ibrexafungerp and comparators against ... [sciencedirect.com]
7. : A novel oral triterpenoid antifungal in development for... Ibrexafungerp [researchprofiles.ku.dk]
8. Overview of Antifungal Activity Against *Candida glabrata* - PMC [pmc.ncbi.nlm.nih.gov]
9. Antibiofilm activity of manogepix, ibrexafungerp ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ibrexafungerp fungicidal activity against *Candida* species].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-fungicidal-activity-against-candida-species>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)